7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst, followed by cyclization with formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include other triazolopyrimidines such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidines: Known for their antiviral and enzyme inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and selectivity .
Properties
Molecular Formula |
C12H9FN4O2 |
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Molecular Weight |
260.22 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9FN4O2/c13-8-4-2-1-3-7(8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) |
InChI Key |
AJJURLUCOOCCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C(=O)O)F |
Origin of Product |
United States |
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